molecular formula C24H30N2O2S B11333854 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11333854
M. Wt: 410.6 g/mol
InChI Key: RDNJUWCJUFRNLV-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a carboxamide group, an azepane ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated precursor.

    Incorporation of the Thiophene Ring: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart specific biological activities.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-ethylamine and thiophene-2-carboxamide share the thiophene ring structure.

    Benzofuran Derivatives: Compounds such as 2-benzofuran carboxamide and 3,5,6-trimethylbenzofuran share the benzofuran core.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its structural elements, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

Molecular Formula

C24H30N2O2S

Molecular Weight

410.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H30N2O2S/c1-16-13-19-18(3)23(28-21(19)14-17(16)2)24(27)25-15-20(22-9-8-12-29-22)26-10-6-4-5-7-11-26/h8-9,12-14,20H,4-7,10-11,15H2,1-3H3,(H,25,27)

InChI Key

RDNJUWCJUFRNLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CS3)N4CCCCCC4

Origin of Product

United States

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